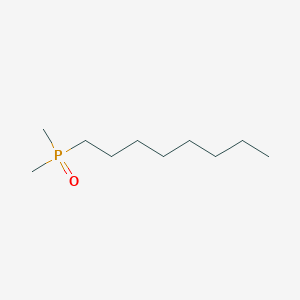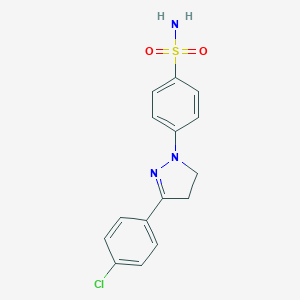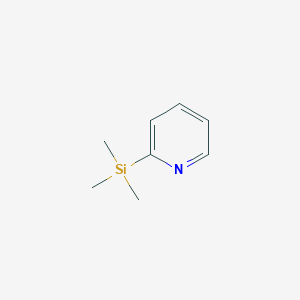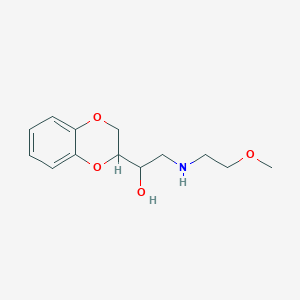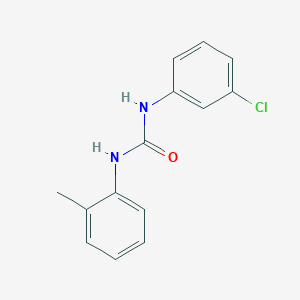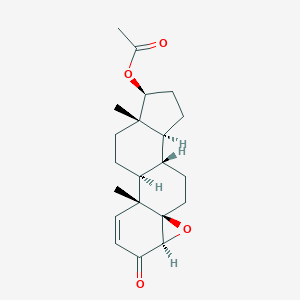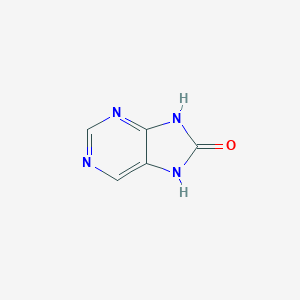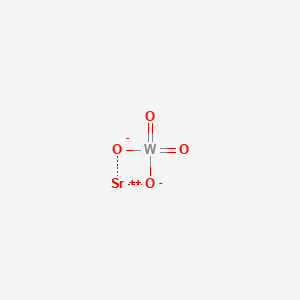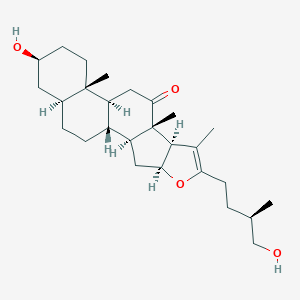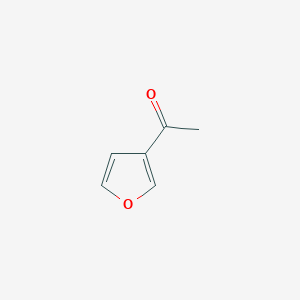
1,1,1,3-Tetrachloroheptane
説明
1,1,1,3-Tetrachloroheptane is a chemical compound that has been widely used in scientific research due to its unique properties and applications. This compound is a halogenated hydrocarbon that is commonly used as a solvent and a reagent in organic chemistry.
作用機序
The mechanism of action of 1,1,1,3-Tetrachloroheptane is not well understood. However, it is known to have a strong affinity for lipids and can disrupt the structure and function of cell membranes. It has also been shown to have a toxic effect on various organs such as the liver and kidneys.
生化学的および生理学的効果
1,1,1,3-Tetrachloroheptane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation in various tissues. It has also been shown to cause DNA damage and disrupt cellular metabolism. Additionally, it has been shown to have a toxic effect on the nervous system and can cause neurological symptoms such as seizures and tremors.
実験室実験の利点と制限
1,1,1,3-Tetrachloroheptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high boiling point and low vapor pressure, making it a useful solvent for high-temperature reactions. However, it also has several limitations. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, it is not biodegradable and can persist in the environment for long periods of time.
将来の方向性
There are several future directions for research on 1,1,1,3-Tetrachloroheptane. One area of research is the development of safer alternatives to this compound for use in scientific research. Another area of research is the investigation of the long-term effects of exposure to this compound on human health and the environment. Additionally, research can be focused on the development of new methods for the synthesis of this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, 1,1,1,3-Tetrachloroheptane is a unique compound that has been widely used in scientific research. It has several advantages and limitations for lab experiments and has been shown to have a variety of biochemical and physiological effects. Future research can be focused on the development of safer alternatives to this compound and the investigation of its long-term effects on human health and the environment.
合成法
1,1,1,3-Tetrachloroheptane can be synthesized using various methods. One common method is the reaction of heptane with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. Another method involves the reaction of heptene with chlorine gas. The reaction is exothermic and requires careful control of temperature and pressure to prevent side reactions.
科学的研究の応用
1,1,1,3-Tetrachloroheptane has been widely used in scientific research due to its unique properties and applications. It is commonly used as a solvent and a reagent in organic chemistry. It has also been used as a model compound for studying the behavior of halogenated hydrocarbons in the environment. Additionally, it has been used as a reference standard for gas chromatography and mass spectrometry.
特性
IUPAC Name |
1,1,1,3-tetrachloroheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl4/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSAOBUXLPLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282563 | |
| Record name | 1,1,1,3-Tetrachloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrachloroheptane | |
CAS RN |
13375-88-7 | |
| Record name | NSC26514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1,3-Tetrachloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





